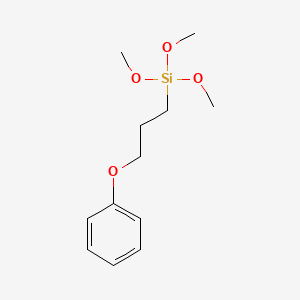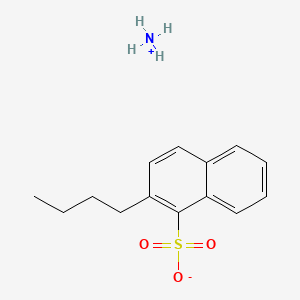
(E)-Hepta-4,6-dienoic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Hepta-4,6-dienoic acid ethyl ester is an organic compound with the molecular formula C9H14O2. It is an ester derived from hepta-4,6-dienoic acid and ethanol. This compound is characterized by its double bonds in the 4th and 6th positions, which are in the trans (E) configuration. Esters like this compound are commonly found in nature and are often used in various industrial applications due to their pleasant odors and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Hepta-4,6-dienoic acid ethyl ester typically involves the esterification of hepta-4,6-dienoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Hepta-4,6-dienoic acid+EthanolH2SO4(E)-Hepta-4,6-dienoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
(E)-Hepta-4,6-dienoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
科学研究应用
(E)-Hepta-4,6-dienoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.
作用机制
The mechanism of action of (E)-Hepta-4,6-dienoic acid ethyl ester depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The double bonds in the compound can participate in various biochemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways.
相似化合物的比较
Similar Compounds
Ethyl trans-2-hexenoate: Another ester with a similar structure but different chain length.
Ethyl (E)-3-hexenoate: Similar ester with the double bond in a different position.
Ethyl (E)-2-octenoate: Similar ester with a longer carbon chain.
Uniqueness
(E)-Hepta-4,6-dienoic acid ethyl ester is unique due to its specific double bond positions and trans configuration, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and the flavor and fragrance industry.
属性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
ethyl (4E)-hepta-4,6-dienoate |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h3,5-6H,1,4,7-8H2,2H3/b6-5+ |
InChI 键 |
XUAMCTUAMASMMX-AATRIKPKSA-N |
手性 SMILES |
CCOC(=O)CC/C=C/C=C |
规范 SMILES |
CCOC(=O)CCC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B15345503.png)
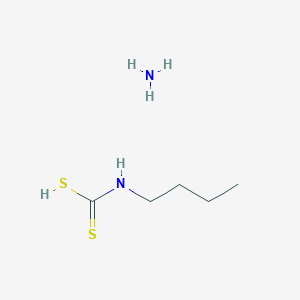
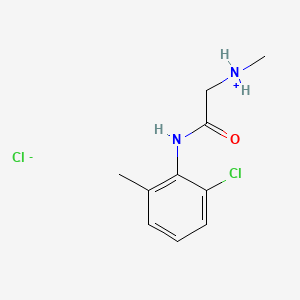
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)



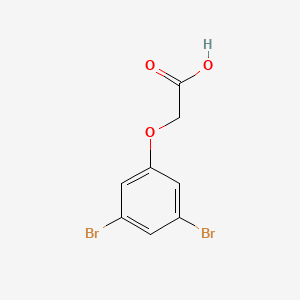

![acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)

